molecular formula C27H34N4O7 B2721378 3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide CAS No. 899919-73-4

3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide

Cat. No.: B2721378
CAS No.: 899919-73-4
M. Wt: 526.59
InChI Key: VNHNMWINRHTRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline-derived propanamide featuring a 3,4-dimethoxyphenylethylaminoacetamide side chain and a 3-methoxypropyl substituent. The quinazoline core (a bicyclic structure with nitrogen atoms at positions 1, 3, and 4) is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition, anticancer, and anti-inflammatory activities . The 3,4-dimethoxyphenyl group may enhance lipophilicity and modulate interactions with hydrophobic binding pockets in target proteins, while the 3-methoxypropyl chain could influence solubility and metabolic stability . Its synthesis likely involves multi-step reactions, including condensation of quinazoline precursors with substituted acetamides, as seen in analogous compounds .

Properties

CAS No.

899919-73-4

Molecular Formula

C27H34N4O7

Molecular Weight

526.59

IUPAC Name

3-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methoxypropyl)propanamide

InChI

InChI=1S/C27H34N4O7/c1-36-16-6-13-28-24(32)12-15-30-26(34)20-7-4-5-8-21(20)31(27(30)35)18-25(33)29-14-11-19-9-10-22(37-2)23(17-19)38-3/h4-5,7-10,17H,6,11-16,18H2,1-3H3,(H,28,32)(H,29,33)

InChI Key

VNHNMWINRHTRQQ-UHFFFAOYSA-N

SMILES

COCCCNC(=O)CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide is a complex organic molecule that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C23H29N3O5\text{C}_{23}\text{H}_{29}\text{N}_{3}\text{O}_{5}

This compound features a quinazoline core with various functional groups that contribute to its biological activity. The presence of methoxy and dimethoxy phenyl groups is significant as these substituents often enhance lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that similar quinazoline derivatives demonstrated significant antiproliferative activity with IC50 values ranging from 5.9 µM to 15.37 µM against A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines .

Table 1: Cytotoxicity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)
Compound 6nA5495.9 ± 1.7
Compound 6nSW-4802.3 ± 0.91
Compound 6nMCF-75.65 ± 2.33
CisplatinA54915.37
CisplatinSW-48016.1
CisplatinMCF-73.2

The mechanism of action involves the induction of apoptosis in cancer cells and cell cycle arrest at the S phase . The compound's ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy, has also been noted .

Antimicrobial Activity

Quinazoline derivatives are recognized for their antimicrobial properties as well. The compound's structure suggests potential interactions with bacterial enzymes or receptors, which may inhibit growth or induce cell death in pathogenic microorganisms.

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : Quinazolines have been documented to inhibit EGFR signaling pathways, which are often upregulated in cancers.
  • Apoptosis Induction : The compound triggers apoptotic pathways within cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the S phase, preventing further proliferation of cancer cells.

Case Studies

In a recent investigation into the synthesis and evaluation of quinazoline derivatives, compounds with structural similarities to our target exhibited promising results in vitro against multiple cancer cell lines . These studies utilized molecular docking simulations to predict binding affinities to EGFR, reinforcing the hypothesis that modifications in the chemical structure can enhance biological activity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. For instance, derivatives of quinazoline have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. In vitro studies demonstrate that these compounds can induce apoptosis in various cancer cell lines.

  • Case Study : A related compound was tested against human colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines, showing IC50 values ranging from 1.9 to 7.52 μg/mL, indicating significant antiproliferative activity .

Anti-inflammatory Properties

Compounds containing quinazoline structures have also been investigated for their anti-inflammatory effects. They may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Research Insight : The design and synthesis of similar quinazoline derivatives have shown promise as dual inhibitors of COX and LOX, suggesting potential therapeutic applications in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how these compounds interact with biological macromolecules. The docking results can predict binding affinities and help identify the most promising candidates for further development.

  • Significant Findings : Computational studies suggest that the target compound can effectively bind to active sites of enzymes involved in cancer progression, providing a rationale for its anticancer activity .

Synthesis Methodologies

The synthesis of 3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide typically involves multi-step synthetic routes:

  • Starting Materials : The synthesis begins with commercially available precursors such as 3,4-dimethoxyphenylacetic acid.
  • Formation of Intermediates : Key intermediates are formed through reductive amination techniques followed by coupling reactions under acidic conditions.
  • Final Product Formation : The final product is obtained through purification processes like recrystallization or chromatography to ensure high purity and yield .

Biological Evaluation

Comprehensive biological evaluations are essential for assessing the therapeutic potential of synthesized compounds:

  • In Vitro Studies : These studies often involve testing against various cancer cell lines to determine cytotoxicity and mechanism of action.
  • In Vivo Studies : Further evaluation in animal models helps assess pharmacokinetics and therapeutic efficacy in a physiological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound belongs to a broader class of quinazoline-propanamide derivatives. Key structural analogues include:

Compound Name Core Structure Substituents Key Differences
Target Compound Quinazoline-2,4-dione - 3,4-Dimethoxyphenylethylaminoacetamide
- N-(3-methoxypropyl)propanamide
Reference compound
N-(3-Methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxoquinazolin-3-yl]propanamide Quinazoline-2,4-dione - 3-Nitrobenzyl group
- N-(3-methoxypropyl)propanamide
Aromatic nitro group instead of dimethoxyphenyl; may alter electronic properties and target selectivity
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazoline-2,4-dione - 2,4-Dichlorophenylmethyl group
- Acetamide linker
Chlorine substituents enhance electrophilicity; shorter linker may reduce flexibility
N-(2,4-Dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide Benzothiazole-trioxide - 2,4-Dimethoxyphenyl group
- Benzothiazole-trioxide core
Heterocyclic core replacement; sulfonyl groups increase polarity

Pharmacokinetic and Bioactivity Comparisons

  • Lipophilicity and Solubility : The 3,4-dimethoxyphenyl group in the target compound likely confers higher lipophilicity (clogP ~3.2 estimated) compared to the nitrobenzyl analogue (clogP ~2.8) . The 3-methoxypropyl chain may improve aqueous solubility relative to dichlorophenyl derivatives .
  • Target Affinity: Quinazoline-2,4-diones are known to inhibit enzymes like HDACs and kinases. The dimethoxyphenyl group may enhance binding to histone deacetylase (HDAC) isoforms, as seen in SAHA-like compounds with ~70% similarity indices .

Computational and Experimental Similarity Assessments

  • Molecular Docking : In silico studies predict strong interactions with HDAC8 (binding energy −9.2 kcal/mol), comparable to SAHA (−9.5 kcal/mol) but weaker than dichlorophenyl analogues (−9.8 kcal/mol) due to steric effects .
  • Bioactivity Clustering : Hierarchical clustering of NCI-60 bioactivity profiles groups the compound with kinase inhibitors, aligning with its structural resemblance to staurosporine derivatives .

Limitations and Contradictions

  • QSAR Models: While QSAR predicts HDAC8 inhibition, experimental validation is lacking, and model applicability domains may exclude novel substituents .
  • Structural Flexibility : The extended propanamide linker in the target compound may reduce binding efficiency compared to rigid analogues like dichlorophenylmethyl derivatives .

Q & A

Q. What are the critical steps for synthesizing the quinazoline-dione core in this compound?

The quinazoline-dione core is synthesized via a multi-step process:

  • Step 1 : Start with methyl 2-isothiocyanatobenzoate and glycine to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid.
  • Step 2 : Oxidize the thioxo intermediate to 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid using hydrogen peroxide .
  • Step 3 : Activate the carboxylic acid group with N,N′-carbonyldiimidazole (CDI) for coupling with amine-containing intermediates (e.g., 2-chloro-N-[(substituted phenyl)methyl]acetamide derivatives) .
  • Key Optimization : Control reaction temperature (70–80°C) and solvent polarity (DMF or ethanol) to minimize side reactions like over-oxidation or incomplete coupling .

Q. Which analytical techniques are essential for confirming structural integrity?

  • NMR Spectroscopy : 1H and 13C NMR verify substituent placement (e.g., methoxy groups at 3,4-positions on the phenyl ring) and amide bond formation. For example, singlet peaks near δ 3.8 ppm confirm methoxy protons .
  • FTIR : Confirm carbonyl stretches (1660–1725 cm⁻¹ for C=O in quinazoline-dione and acetamide groups) and NH stretches (3100–3300 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ for C₃₀H₃₃N₅O₆S requires m/z 591.68) .
  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation : Replace the 3-methoxypropyl group with alkyl/aryl amines (e.g., 3-pyridinylmethyl) to assess impact on target binding .
  • Biological Assays : Test kinase inhibition (e.g., c-Met/VEGFR-2) using enzymatic assays with ATP-competitive inhibitors. IC₅₀ values are determined via dose-response curves .
  • Computational Docking : Use AutoDock Vina to model interactions with kinase active sites. Focus on hydrogen bonding with backbone residues (e.g., Met1160 in c-Met) and hydrophobic contacts with the quinazoline core .

Q. How are discrepancies in spectroscopic data resolved during characterization?

  • Case Example : A split peak in 1H NMR for the 3,4-dimethoxyphenethyl group may indicate rotameric equilibria. Variable-temperature NMR (VT-NMR) at 50°C in DMSO-d6 can coalesce signals into a singlet .
  • Contradictory Mass Data : If HRMS shows a [M+Na]+ adduct instead of [M+H]+, recalibrate using internal standards (e.g., Agilent tuning mix) and re-analyze in negative ion mode .

Q. What strategies mitigate side reactions during coupling steps?

  • Amide Coupling : Use CDI instead of EDCl/HOBt to reduce racemization. Monitor reaction progress via TLC (Rf = 0.5 in dichloromethane/methanol 9:1) .
  • Byproduct Formation : If unreacted glycine derivatives persist, add a scavenger resin (e.g., polymer-bound isocyanate) to sequester excess amines .

Q. How is the compound’s stability assessed under physiological conditions?

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24h. Analyze degradation products via LC-MS. The quinazoline-dione core is typically stable, but the methoxypropyl group may undergo slow oxidation .
  • Light Sensitivity : Store in amber vials under argon. UV-Vis spectroscopy (λ = 280 nm) tracks photodegradation over 72h .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Conditions

IntermediateReagents/ConditionsYield (%)Reference
Quinazoline-dione coreH₂O₂ oxidation in acetic acid, 70°C, 4h85
Acetamide coupling productCDI activation, DMF, 80°C, 12h78
Final propanamide derivativePiperidine-catalyzed reflux in ethanol, 9h91

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.